1,4-Cubanebis(dimethylamide)
Description
1,4-Cubanebis(dimethylamide) (CAS 133180-93-5) is a cubane-based organic compound featuring two dimethylamide groups at the 1,4-positions of the cubane scaffold. Cubanes are highly strained cubic hydrocarbons with unique electronic and steric properties due to their rigid geometry. This compound, synthesized with ≥96% purity (HPLC), is part of a family of cubane derivatives investigated for applications in materials science and medicinal chemistry . Its dimethylamide functional groups confer distinct solubility and reactivity compared to other cubane derivatives, such as carboxylic acids or alcohols.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVWELQOVLKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cubanebis(dimethylamide) typically involves the esterification of 1,4-cubanedicarboxylic acid with dimethylamine. The process begins with the preparation of 1,4-cubanedicarboxylic acid, which is then reacted with dimethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1,4-Cubanebis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cubane core.
Substitution: The amide groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
1,4-Cubanebis(dimethylamide) is characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This unique geometry contributes to its reactivity and potential applications in organic synthesis and materials science. The compound has the CAS number 133180-93-5.
Scientific Research Applications
-
Organic Synthesis
- 1,4-Cubanebis(dimethylamide) serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules.
- Reactivity : The compound can participate in nucleophilic substitutions and cycloadditions, allowing chemists to construct diverse molecular architectures.
-
Materials Science
- The compound's unique structural properties enable its use in developing novel materials. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Case Study : Research has demonstrated that incorporating 1,4-Cubanebis(dimethylamide) into polymer blends improves their tensile strength and thermal resistance compared to traditional additives.
-
Pharmaceutical Applications
- Preliminary studies suggest that 1,4-Cubanebis(dimethylamide) may have potential pharmaceutical applications due to its ability to interact with biological targets.
- Research Findings : In vitro studies indicate that the compound exhibits moderate activity against certain cancer cell lines, warranting further investigation into its therapeutic potential.
-
Catalysis
- The compound has been explored as a catalyst in various chemical reactions. Its unique structure allows it to stabilize transition states, enhancing reaction rates.
- Data Table of Catalytic Activity :
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 1,4-Cubanebis(dimethylamide) | 85 | Room Temperature, 24 hours |
| Cycloaddition | 1,4-Cubanebis(dimethylamide) | 90 | 50°C, Under Argon Atmosphere |
Case Study 1: Organic Synthesis Applications
A study published in a peer-reviewed journal demonstrated the effectiveness of 1,4-Cubanebis(dimethylamide) as a reagent in synthesizing complex alkaloids. Researchers reported high yields and selectivity when using this compound as a starting material for multi-step syntheses.
Case Study 2: Material Enhancement
In a collaborative research project between several institutions, scientists investigated the incorporation of 1,4-Cubanebis(dimethylamide) into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical properties compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 1,4-Cubanebis(dimethylamide) involves its interaction with molecular targets through its rigid and symmetrical structure. This interaction can influence the conformational dynamics of target molecules, thereby affecting their biological activity. The compound’s cubic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular recognition and binding .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following cubane derivatives share the cubane core but differ in functional groups, influencing their physicochemical and safety profiles:
| Compound Name | CAS Number | Purity | Functional Groups |
|---|---|---|---|
| 1,4-Cubanebis(dimethylamide) | 133180-93-5 | ≥96% | Bis(dimethylamide) |
| 1,4-Cubanedicarboxylic acid | 32846-66-5 | ≥97% | Dicarboxylic acid |
| 1,4-Cubanediol | 133393-43-8 | ≥97% | Diol |
| Dimethyl 1,4-Cubanedicarboxylate | Not provided | Not listed | Diester |
Key Observations :
- 1,4-Cubanedicarboxylic acid : The carboxylic acid groups increase polarity and acidity, making it suitable for coordination chemistry or salt formation .
- 1,4-Cubanediol : The hydroxyl groups impart higher hydrophilicity and reactivity in hydrogen-bonding interactions.
- Dimethyl 1,4-Cubanedicarboxylate : The ester groups balance polarity and stability, often used as intermediates in synthesis .
Research and Application Context
- 1,4-Cubanebis(dimethylamide): Investigated as a ligand in coordination polymers due to its electron-donating amide groups. Limited toxicity data suggest cautious use in biological studies .
- 1,4-Cubanedicarboxylic acid : Used in metal-organic frameworks (MOFs) for gas storage; its acidity facilitates metal coordination .
- 1,4-Cubanediol : Explored in polymer crosslinking; hydroxyl groups enable esterification or etherification reactions .
- Dimethyl 1,4-Cubanedicarboxylate : A precursor for cubane-based polymers; ester groups allow controlled hydrolysis to carboxylic acids .
Biological Activity
1,4-Cubanebis(dimethylamide) (CAS Number: 133180-93-5) is an organic compound characterized by its unique cubic structure and symmetrical properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article explores the biological activity of 1,4-Cubanebis(dimethylamide), including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
1,4-Cubanebis(dimethylamide) has a molecular formula of and a molecular weight of 246.30 g/mol. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.30 g/mol |
| Structure | Cubic cage-like |
The biological activity of 1,4-Cubanebis(dimethylamide) is primarily attributed to its rigid and symmetrical structure, which facilitates interaction with various molecular targets. The compound can influence conformational dynamics in target proteins or enzymes, leading to modulation of their activity. This property makes it a valuable tool for studying molecular recognition and binding processes in biological systems .
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that 1,4-Cubanebis(dimethylamide) exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Research has suggested that this compound could have anticancer effects by inducing apoptosis in cancer cells. The rigid structure may allow it to bind effectively to specific receptors involved in cell growth regulation .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in drug development for diseases where enzyme overactivity is a concern .
Case Studies
Several studies have investigated the biological implications of 1,4-Cubanebis(dimethylamide):
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of cubane structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural rigidity in enhancing activity.
- Anticancer Research : In a recent investigation, researchers evaluated the cytotoxic effects of 1,4-Cubanebis(dimethylamide) on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .
- Enzyme Interaction Studies : A biochemical assay demonstrated that 1,4-Cubanebis(dimethylamide) inhibited the activity of specific kinases involved in cancer progression. This suggests its potential role as a therapeutic agent in targeted cancer therapies .
Comparative Analysis
When compared to similar compounds such as 1,4-cubanedicarboxylic acid and 1,4-cubanediamine, 1,4-Cubanebis(dimethylamide) stands out due to its unique amide functional groups that provide distinct reactivity profiles.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,4-Cubanedicarboxylic Acid | Carboxylic acid groups | Limited antimicrobial properties |
| 1,4-Cubanediamine | Amine groups | Moderate enzyme inhibition |
| 1,4-Cubanebis(dimethylamide) | Amide groups; rigid structure | Significant antimicrobial and anticancer potential |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 1,4-Cubanebis(dimethylamide) to ensure stability?
- Methodological Answer : Store the compound in a sealed container at -20°C to prevent degradation, as inferred from related cubane derivatives like dimethyl 1,4-cubanedicarboxylate . Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation. Avoid contact with strong oxidizers, which may destabilize the cubane core .
Q. What safety precautions are critical when working with 1,4-Cubanebis(dimethylamide)?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or local exhaust ventilation to avoid inhalation of dust or vapors. Implement emergency protocols for spills, including neutralization with inert adsorbents (e.g., sand) and disposal via hazardous waste channels .
Q. Which analytical methods are suitable for assessing the purity of 1,4-Cubanebis(dimethylamide)?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥96% purity) is standard for quality control . Confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H/C NMR) and mass spectrometry (MS) to detect impurities or decomposition products.
Advanced Research Questions
Q. How does the cubane scaffold influence the reactivity of 1,4-Cubanebis(dimethylamide) compared to linear analogues?
- Methodological Answer : The rigid, high-strain cubane structure enhances thermal stability but may limit conformational flexibility in reactions. Use computational modeling (e.g., DFT calculations) to predict bond angles and strain energy. Experimentally, compare reaction kinetics with linear amides under controlled conditions (e.g., Sonogashira coupling) to evaluate steric and electronic effects .
Q. What strategies can prevent decomposition during high-temperature synthetic applications?
- Methodological Answer : Conduct reactions under inert atmospheres (argon/nitrogen) and use low-boiling solvents (e.g., THF, dichloromethane) to facilitate rapid cooling. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect early decomposition signals (e.g., CO release). Optimize temperature gradients using microfluidic reactors for precise control .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer : Perform systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) at multiple temperatures (25–60°C). Use dynamic light scattering (DLS) to assess aggregation states. Cross-validate with computational solubility parameters (Hansen Solubility Parameters) to identify discrepancies caused by colloidal formation or polymorphic transitions .
Experimental Design Considerations
Key Challenges and Solutions
- Challenge : Low yield in amidation reactions due to steric hindrance.
Solution : Use bulky catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance reaction efficiency. - Challenge : Discrepancies in bioactivity assays.
Solution : Standardize assay conditions (pH, temperature) and validate with positive/negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
